![molecular formula C19H24N4O3S2 B2369247 4-isopropoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476466-41-8](/img/structure/B2369247.png)
4-isopropoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-isopropoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality 4-isopropoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antituberculosis Applications
- Microwave-assisted Synthesis for Biological Activities : Research involving the synthesis of compounds containing 1,3,4-thiadiazole and their evaluation for antimicrobial activities has shown promise. Such studies highlight the potential of these compounds in developing treatments against various microbial infections (Başoğlu et al., 2013).
- Design and Synthesis of GyrB Inhibitors : A study focused on designing and synthesizing ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as Mycobacterium tuberculosis GyrB ATPase inhibitors, showing potent antituberculosis activity with minimal cytotoxicity, indicating potential as antituberculosis agents (Jeankumar et al., 2013).
Antileishmanial and Anti-acetylcholinesterase Activities
- Novel Antileishmanial Agents : Research into piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with benzamidine substituents has shown significant antileishmanial activity, suggesting a new avenue for developing treatments against Leishmania major with notable selectivity and low cytotoxicity (Tahghighi et al., 2011).
- Anti-acetylcholinesterase Activity : The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase (AChE) activity have highlighted some compounds with potent AChE inhibition. Such findings contribute to the development of antidementia agents, with compounds demonstrating significant efficacy in increasing acetylcholine content in rat cerebral vortex and hippocampus (Sugimoto et al., 1990).
properties
IUPAC Name |
N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-13(2)26-15-8-6-14(7-9-15)17(25)20-18-21-22-19(28-18)27-12-16(24)23-10-4-3-5-11-23/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBNTBAYXNLSLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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